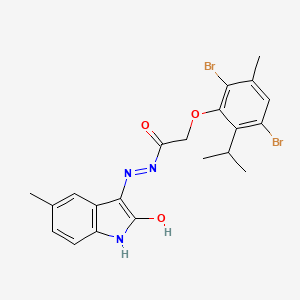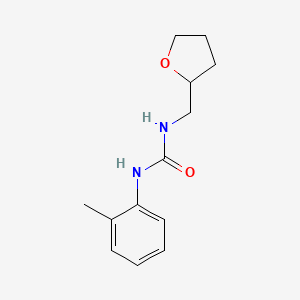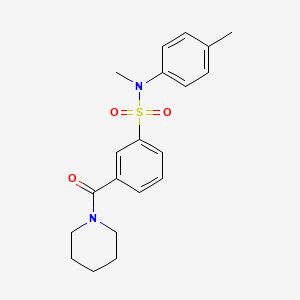
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as NMPB, is a chemical compound that has gained significant attention in the scientific research community due to its various applications in pharmacology and medicine. NMPB belongs to the class of sulfonamide compounds and is a potent inhibitor of carbonic anhydrase enzymes.
Mecanismo De Acción
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting the activity of carbonic anhydrase enzymes, this compound reduces the production of bicarbonate ions, which in turn reduces the production of aqueous humor in the eye, leading to a reduction in intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research could be the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another area of research could be the investigation of the potential anti-cancer properties of this compound and its derivatives. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of other diseases such as epilepsy and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used to treat glaucoma by reducing intraocular pressure. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a promising anti-cancer agent.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-9-11-18(12-10-16)21(2)26(24,25)19-8-6-7-17(15-19)20(23)22-13-4-3-5-14-22/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOGURVVORIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)
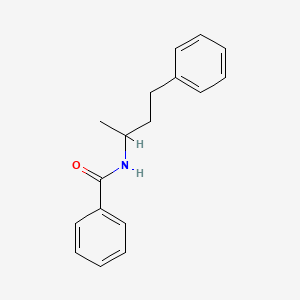
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)
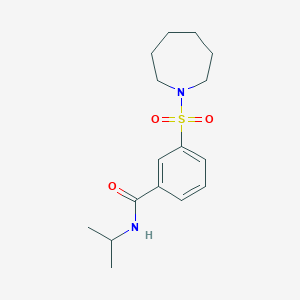
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4958385.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1R*,2S*)-2-phenylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B4958398.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4958407.png)

![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)
